molecular formula C7H9NO4 B1213883 (S)-2,3,4,5-tetrahydrodipicolinic acid

(S)-2,3,4,5-tetrahydrodipicolinic acid

カタログ番号: B1213883
分子量: 171.15 g/mol
InChIキー: CXMBCXQHOXUCEO-BYPYZUCNSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(S)-2,3,4,5-tetrahydrodipicolinic acid is the (2S)-stereoisomer of 2,3,4,5-tetrahydrodipicolinic acid. It is a conjugate acid of a (S)-2,3,4,5-tetrahydrodipicolinate(2-).

化学反応の分析

Reduction by 4-Hydroxy-Tetrahydrodipicolinate Reductase (DapB)

The 4-hydroxy derivative is reduced to THDP by dihydrodipicolinate reductase (DapB; EC 1.17.1.8) :

(2S,4S) 4 hydroxy THDP+NAD P H+H+DapBTHDP+NAD P ++H2O(2\text{S},4\text{S})\text{ 4 hydroxy THDP}+\text{NAD P H}+\text{H}^+\xrightarrow{\text{DapB}}\text{THDP}+\text{NAD P }^++\text{H}_2\text{O}

  • Key features :

    • Requires NADPH or NADH as cofactors.

    • Reversibility under specific conditions (e.g., substrate excess) .

    • Structural studies reveal conserved binding motifs for the substrate and coenzyme .

Succinylation by Tetrahydrodipicolinate N-Succinyltransferase (DapD)

THDP undergoes N-succinylation in Escherichia coli and related bacteria via tetrahydrodipicolinate N-succinyltransferase (DapD; EC 2.3.1.117) :

THDP+succinyl CoA+H2ODapDN succinyl L 2 amino 6 oxoheptanedioate+CoA\text{THDP}+\text{succinyl CoA}+\text{H}_2\text{O}\xrightarrow{\text{DapD}}\text{N succinyl L 2 amino 6 oxoheptanedioate}+\text{CoA}

  • Role : Channels THDP into the succinylase branch of the DAP pathway for lysine and peptidoglycan biosynthesis .

  • Kinetics :

    • KmK_m for THDP: 0.12 mM (in Mycobacterium tuberculosis) .

    • Inhibited competitively by α-ketopimelic acid (IC50=21μMIC_{50}=21\mu \text{M}) .

Comparative Reaction Table

ReactionEnzyme (EC Number)SubstratesProductsCofactorsCitations
Biosynthesis of 4-hydroxy-THDPDapA (EC 4.3.3.7)Pyruvate, L-aspartate-4-semialdehyde4-hydroxy-THDP, H2_2ONone
Reduction to THDPDapB (EC 1.17.1.8)4-hydroxy-THDP, NAD(P)H, H+^+THDP, NAD(P)+^+, H2_2ONADPH/NADH
SuccinylationDapD (EC 2.3.1.117)THDP, succinyl-CoA, H2_2ON-succinyl-L-2-amino-6-oxoheptanedioate, CoANone

Research Implications

  • Antimicrobial Targets : DapA and DapB are validated targets for antibiotics due to their absence in humans .

  • Structural Insights : Crystal structures of M. tuberculosis DapA (PDB: 5H7Q) reveal active-site residues critical for inhibitor design .

Controversies and Open Questions

  • DapA Product Identity : Conflicting reports on whether the product is 4-hydroxy-THDP or dihydrodipicolinate highlight the need for in vivo validation .

  • Reductase Reversibility : Physiological relevance of DapB-catalyzed oxidation remains unclear .

THDP’s reactivity underpins its role in bridging central carbon metabolism and lysine biosynthesis. Ongoing studies aim to exploit these reactions for metabolic engineering and therapeutic development.

Q & A

Q. Basic: What is the biosynthetic pathway for (S)-2,3,4,5-tetrahydrodipicolinic acid in lysine metabolism?

Methodological Answer:
(S)-THDPA is synthesized via the diaminopimelate (DAP) pathway. The enzyme 4-hydroxy-tetrahydrodipicolinate synthase (DapA) catalyzes a multistep reaction:

Condensation : Pyruvate and L-aspartate-4-semialdehyde (ASA) are condensed via a Schiff base intermediate formed by a conserved catalytic lysine residue in DapA.

Cyclization : The enamine intermediate undergoes cyclization to yield (2S,4S)-4-hydroxy-THDPA (HTPA).

Reduction : HTPA is dehydrated and reduced by 4-hydroxy-tetrahydrodipicolinate reductase (DapB) to form (S)-THDPA .

Key Validation Techniques :

  • Isotopic labeling (e.g., ¹³C-pyruvate) to track carbon flux in enzymatic assays.
  • HPLC-MS to quantify intermediates in lysine biosynthesis .

Q. Advanced: How can structural studies resolve stereochemical ambiguities in THDPA synthesis?

Methodological Answer:
Stereospecific synthesis of (S)-THDPA requires X-ray crystallography to determine enzyme-substrate interactions. For example:

  • DapA crystal structures (e.g., from Methylacidiphilum fumariolicum SolV at 2.1 Å resolution) reveal conserved active-site residues (e.g., Lys162) critical for Schiff base formation and stereochemical control .
  • Phaser software (molecular replacement) resolves crystallographic phases to model THDPA intermediates in enzyme-bound states .

Experimental Design :

Co-crystallize DapA with pyruvate/ASA analogs.

Use synchrotron radiation for high-resolution data collection.

Validate stereochemistry via anomalous scattering (e.g., selenium-labeled mutants) .

Q. Basic: What analytical methods confirm THDPA identity and purity in vitro?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR identifies characteristic peaks (e.g., δ 3.8–4.2 ppm for cyclic protons).
    • Chiral shift reagents (e.g., Eu(hfc)₃) confirm enantiomeric purity .
  • Mass Spectrometry (MS) :
    • ESI-MS ([M+H]+ m/z ~189) detects molecular ions.
    • Fragmentation patterns distinguish THDPA from isomers (e.g., 4-hydroxy-THDPA) .

Q. Advanced: How to address contradictions in DapA kinetic data across species?

Methodological Answer:
Discrepancies in DapA kinetics (e.g., Kₘ for ASA) arise from allosteric regulation by lysine and phylogenetic divergence:

Enzyme Assays :

  • Compare DapA from E. coli (lysine-sensitive) vs. methanogens (lysine-insensitive) using coupled spectrophotometric assays (NADPH oxidation via DapB).

Phylogenetic Analysis :

  • Construct gene trees for dapA and dapL to identify evolutionary clades with distinct regulatory mechanisms .

Site-Directed Mutagenesis :

  • Test residues in allosteric pockets (e.g., Arg234 in M. fumariolicum DapA) to dissect feedback inhibition .

Q. Basic: What role does THDPA play in bacterial cell wall synthesis?

Methodological Answer:
THDPA is a precursor for meso-diaminopimelate (m-DAP) , a cross-linking component of peptidoglycan. Key steps:

Aminotransferase Pathway :

  • THDPA → N-succinyl-L,L-diaminopimelic acid via DapL (aminotransferase).

Incorporation into Peptidoglycan :

  • m-DAP links glycan strands via penicillin-binding proteins (PBPs) .

Validation :

  • Muramidase digestion followed by HPLC quantifies m-DAP in cell wall hydrolysates.
  • Knockout strains (dapA⁻) require DAP supplementation for growth .

Q. Advanced: How to optimize THDPA yields in engineered microbial systems?

Methodological Answer:
Metabolic Engineering Strategies :

Feedback Inhibition Bypass :

  • Use lysine-insensitive DapA mutants (e.g., Bacillus subtilis DapA²⁵⁶E) .

Cofactor Balancing :

  • Optimize NADPH supply via pentose phosphate pathway overexpression.

Machine Learning Integration :

  • Tools like EBPI extract pathway data from literature to design synthetic operons (e.g., dapA-dapB-dapL) .

Analytical Workflow :

  • 13C-MFA (metabolic flux analysis) maps carbon distribution.
  • RNA-seq identifies transcriptional bottlenecks .

Q. Basic: How is THDPA implicated in antibiotic resistance studies?

Methodological Answer:
THDPA synthesis is a target for antimicrobial agents (e.g., DapA inhibitors):

High-Throughput Screening :

  • Screen compound libraries (e.g., caffeic acid derivatives) for DapA inhibition using microplate-based enzymatic assays .

Resistance Mechanisms :

  • Overexpression of dapA or mutations in allosteric sites (e.g., Staphylococcus aureus) reduce drug efficacy .

Q. Advanced: What computational tools model THDPA-enzyme interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Simulate DapA-THDPA binding using AMBER/CHARMM force fields to predict mutation effects .
  • Docking Software (AutoDock Vina) :
    • Screen inhibitors (e.g., tetrafluorobenzoic acid analogs) against DapA active sites .
  • Phylogenetic Tools (MEGA) :
    • Align dapA sequences to identify conserved catalytic motifs .

特性

分子式

C7H9NO4

分子量

171.15 g/mol

IUPAC名

(2S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid

InChI

InChI=1S/C7H9NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)/t4-/m0/s1

InChIキー

CXMBCXQHOXUCEO-BYPYZUCNSA-N

SMILES

C1CC(N=C(C1)C(=O)O)C(=O)O

異性体SMILES

C1C[C@H](N=C(C1)C(=O)O)C(=O)O

正規SMILES

C1CC(N=C(C1)C(=O)O)C(=O)O

製品の起源

United States

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2,3,4,5-tetrahydrodipicolinic acid
Reactant of Route 2
(S)-2,3,4,5-tetrahydrodipicolinic acid
Reactant of Route 3
(S)-2,3,4,5-tetrahydrodipicolinic acid
Reactant of Route 4
(S)-2,3,4,5-tetrahydrodipicolinic acid
Reactant of Route 5
(S)-2,3,4,5-tetrahydrodipicolinic acid
Reactant of Route 6
(S)-2,3,4,5-tetrahydrodipicolinic acid

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